2'-Iodobiphenyl-2-carboxylic acid
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Overview
Description
2’-Iodobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H9IO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an iodine atom and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Iodobiphenyl-2-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of biphenyl-2-carboxylic acid. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the biphenyl structure .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is reacted with an iodoarene in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 2’-Iodobiphenyl-2-carboxylic acid often employs large-scale iodination reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Iodobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential, with bases like potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Oxidation/Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.
Scientific Research Applications
2’-Iodobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-Iodobiphenyl-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid group. The iodine atom can undergo substitution reactions, while the carboxylic acid group can engage in acid-base reactions and form esters or amides . These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2’-Bromobiphenyl-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
2’-Chlorobiphenyl-2-carboxylic acid: Contains a chlorine atom instead of iodine.
Biphenyl-2-carboxylic acid: Lacks the halogen substituent.
Uniqueness
2’-Iodobiphenyl-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s reactivity and interactions in chemical reactions .
Properties
Molecular Formula |
C13H9IO2 |
---|---|
Molecular Weight |
324.11 g/mol |
IUPAC Name |
2-(2-iodophenyl)benzoic acid |
InChI |
InChI=1S/C13H9IO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) |
InChI Key |
PGWCDJMLFYHAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)C(=O)O |
Origin of Product |
United States |
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